Synthesis and Purification of Diethanolamine: A Technical Guide for Research Applications
Synthesis and Purification of Diethanolamine: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of diethanolamine (DEA) for research and development purposes. The following sections detail the prevalent synthetic route, methodologies for achieving high purity, and analytical techniques for quality assessment, ensuring a reliable supply of this critical intermediate for pharmaceutical and chemical research.
Synthesis of Diethanolamine
The commercial and laboratory-scale synthesis of diethanolamine is predominantly achieved through the reaction of ethylene oxide with ammonia.[1][2][3] This process, known as ammonolysis of ethylene oxide, yields a mixture of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA).[1][4] The reaction proceeds via a series of consecutive nucleophilic additions of ammonia to ethylene oxide, followed by the addition of the resulting ethanolamines to further molecules of ethylene oxide.
The overall reaction scheme is as follows:
-
NH₃ + C₂H₄O → HOCH₂CH₂NH₂ (MEA)
-
HOCH₂CH₂NH₂ + C₂H₄O → (HOCH₂CH₂)₂NH (DEA)
-
(HOCH₂CH₂)₂NH + C₂H₄O → (HOCH₂CH₂)₃N (TEA)
The selectivity towards diethanolamine is a critical aspect of the synthesis and can be influenced by several factors, including the molar ratio of reactants, temperature, pressure, and the use of catalysts.[5][6]
Experimental Protocol: Synthesis of Diethanolamine
This protocol describes a typical laboratory-scale batch synthesis of diethanolamine.
Materials:
-
Aqueous ammonia (e.g., 28-30% NH₃ by weight)
-
Ethylene oxide (liquefied)
-
Pressurized reaction vessel (autoclave) equipped with a stirrer, temperature and pressure gauges, and inlet/outlet ports.
Procedure:
-
Reactor Charging: The autoclave is charged with aqueous ammonia. The vessel is then sealed and purged with an inert gas, such as nitrogen, to remove any air.
-
Pressurization and Heating: The reactor is pressurized with nitrogen and heated to the desired reaction temperature, typically in the range of 60-150°C.[7]
-
Ethylene Oxide Addition: Liquefied ethylene oxide is slowly introduced into the reactor. The addition rate is carefully controlled to manage the exothermic nature of the reaction and maintain a stable temperature and pressure. The reaction pressure is generally maintained between 1 to 10 MPa.[7][8]
-
Reaction: The reaction mixture is stirred continuously at the set temperature and pressure for a specified duration, typically several hours, to ensure complete consumption of ethylene oxide.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.
-
Product Mixture: The resulting product is a crude mixture of MEA, DEA, TEA, unreacted ammonia, and water.
Data Presentation: Synthesis Parameters
The following table summarizes typical reaction parameters for the synthesis of diethanolamine. The product distribution is highly dependent on the molar ratio of ammonia to ethylene oxide. A higher ratio of ammonia favors the formation of MEA, while lower ratios increase the yield of DEA and TEA.[9]
| Parameter | Value | Reference |
| Reactants | Ethylene Oxide, Aqueous Ammonia | [1][2] |
| Ammonia to Ethylene Oxide Molar Ratio | 1:1 to 10:1 (for varying product distribution) | [6][8] |
| Reaction Temperature | 60 - 150 °C | [7] |
| Reaction Pressure | 1 - 10 MPa | [7][8] |
| Catalyst | Typically none required for laboratory scale | [10] |
| Typical DEA Yield in Crude Mixture | 20 - 35% | [10] |
Synthesis Workflow Diagram
Purification of Diethanolamine
The crude reaction mixture requires purification to isolate diethanolamine of high purity suitable for research applications. The primary method for separating the ethanolamines is fractional distillation, often performed under reduced pressure to prevent thermal degradation.[1][11][12]
Experimental Protocol: Fractional Distillation
This protocol outlines the purification of diethanolamine from the crude reaction mixture by fractional distillation.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum source (for vacuum distillation)
-
Manometer
Procedure:
-
Removal of Ammonia and Water: The crude mixture is first heated at atmospheric pressure to remove the majority of the unreacted ammonia and water.
-
Fractional Distillation Setup: The remaining mixture of ethanolamines is transferred to a distillation flask. The fractional distillation apparatus is assembled. For vacuum distillation, the system is connected to a vacuum pump and a manometer.[13][14]
-
Distillation Process:
-
The mixture is heated, and the temperature is carefully monitored.
-
The first fraction collected will be predominantly monoethanolamine (boiling point: ~170 °C at atmospheric pressure).
-
As the temperature rises, the fraction containing diethanolamine is collected (boiling point: ~269 °C at atmospheric pressure; lower under vacuum).[12]
-
Triethanolamine, having the highest boiling point (~335 °C at atmospheric pressure), will remain in the distillation flask.
-
-
Vacuum Distillation: To avoid the high temperatures required for atmospheric distillation, which can lead to degradation, vacuum distillation is highly recommended.[12] The pressure is reduced, which lowers the boiling points of the ethanolamines. For example, at a reduced pressure, DEA can be distilled at around 160-180°C.[12]
-
Purity Analysis: The purity of the collected diethanolamine fraction is assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Data Presentation: Purification Parameters
| Parameter | Value | Reference |
| Purification Method | Fractional Distillation / Vacuum Distillation | [1][11] |
| Boiling Point of DEA (atm. pressure) | ~269 °C | [12] |
| Boiling Point of DEA (reduced pressure) | ~160 - 180 °C | [12] |
| Typical Achievable Purity | >99% | [5] |
Purification Workflow Diagram
Quality Control and Analytical Methods
Ensuring the purity of diethanolamine is crucial for its application in research and drug development. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques for this purpose.[15][16]
Experimental Protocol: Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., a polar or a specialized amine column).
Sample Preparation:
-
The diethanolamine sample is dissolved in a suitable solvent, such as methanol or ethanol.
-
For improved peak shape and resolution, derivatization to a less polar and more volatile compound (e.g., trimethylsilyl or trifluoroacetyl derivatives) can be performed.[17]
GC Parameters:
| Parameter | Typical Value |
| Column | e.g., Agilent CP-Volamine |
| Carrier Gas | Helium |
| Injector Temperature | 250 - 270 °C |
| Detector Temperature (FID) | 280 - 300 °C |
| Oven Temperature Program | e.g., Initial temp 50°C, ramp to 250°C |
| Injection Volume | 1 µL |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a suitable detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as ethanolamines lack a strong UV chromophore.[18] Pulsed Amperometric Detection (PAD) can also be used.[19]
Sample Preparation:
-
The diethanolamine sample is dissolved in the mobile phase.
HPLC Parameters:
| Parameter | Typical Value |
| Column | e.g., Primesep 100 (mixed-mode) or Dionex OmniPac PAX-500 |
| Mobile Phase | Acetonitrile/Water with an additive like trifluoroacetic acid (TFA) or sodium hydroxide |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
| Injection Volume | 10 - 20 µL |
Data Presentation: Analytical Parameters
| Analytical Method | Column Type | Detector | Typical Purity Assessed |
| Gas Chromatography (GC) | Capillary (e.g., polar-deactivated) | Flame Ionization Detector (FID) | >99% |
| High-Performance Liquid Chromatography (HPLC) | Mixed-Mode or Ion-Exchange | Refractive Index (RI), ELSD, or PAD | >99% |
Conclusion
The synthesis of diethanolamine via the ammonolysis of ethylene oxide, followed by purification through fractional distillation, provides a reliable method for obtaining high-purity material for research purposes. Careful control of reaction and purification parameters is essential to achieve the desired product quality. The analytical methods outlined in this guide are crucial for verifying the purity and ensuring the suitability of the synthesized diethanolamine for sensitive applications in drug development and scientific research.
References
- 1. DIETHANOLAMINE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diethanolamine - Wikipedia [en.wikipedia.org]
- 3. Production Method Of Diethanolamine - News [bofanchem.com]
- 4. Diethanolamine | 111-42-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0673920B1 - Process for the preparation of ethanolamines - Google Patents [patents.google.com]
- 7. DE19855383A1 - Process for the purification of triethanolamine - Google Patents [patents.google.com]
- 8. CN102030666A - New process for synthesizing diethanol amine - Google Patents [patents.google.com]
- 9. globallcadataaccess.org [globallcadataaccess.org]
- 10. US6063965A - Production of diethanolamine - Google Patents [patents.google.com]
- 11. US3849262A - Process for the separation of monoethanolamine, diethanolamine, and triethanolamine from crude ethanolamine mixtures - Google Patents [patents.google.com]
- 12. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 13. Purification [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. scispace.com [scispace.com]
- 16. Determination of diethanolamine in cosmetics based on micellar extraction in situ derivatization coupled with high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. helixchrom.com [helixchrom.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
